t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate
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Description
T-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate, also known as this compound, is a useful research compound. Its molecular formula is C32H36FNO4 and its molecular weight is 517.6 g/mol. The purity is usually 95%.
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Biological Activity
t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate, also known by its CAS number 147489-06-3, is a synthetic compound with potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is C32H36FNO4, with a molecular weight of 517.631 g/mol. The compound features a complex structure that includes a quinoline moiety and is characterized by its high purity (>95% HPLC) .
Research indicates that this compound may act as an inhibitor of key biological pathways relevant to diseases such as tuberculosis. It has been linked to the inhibition of polyketide synthase 13 (Pks13), an essential enzyme for the survival of Mycobacterium tuberculosis . The inhibition of Pks13 is critical as it plays a role in mycolic acid synthesis, vital for the bacterial cell wall integrity.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against Mycobacterium tuberculosis. In vitro assays have demonstrated that the compound has a minimum inhibitory concentration (MIC) lower than 1 μM, indicating potent antitubercular properties .
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound were evaluated in various cell lines. Initial studies reported no adverse effects at therapeutic concentrations, suggesting a favorable safety profile for further development . However, ongoing assessments are necessary to fully understand its toxicity and pharmacokinetic properties.
Case Studies and Research Findings
- Inhibition Studies : A study focused on the optimization of Pks13 inhibitors highlighted this compound as a promising candidate due to its unique binding mode and efficacy in reducing M. tuberculosis viability .
- Comparative Analysis : In comparative studies with other known Pks13 inhibitors, this compound showed superior efficacy and reduced cardiotoxicity risks compared to earlier compounds developed from the benzofuran series .
Data Table: Biological Activity Summary
Property | Value |
---|---|
CAS Number | 147489-06-3 |
Molecular Formula | C32H36FNO4 |
Molecular Weight | 517.631 g/mol |
Purity | >95% (HPLC) |
Minimum Inhibitory Concentration (MIC) | <1 μM |
Safety Profile | No adverse effects observed |
Properties
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36FNO4/c1-31(2,3)38-28(35)19-24-18-23(36-32(4,5)37-24)16-17-26-29(20-12-14-22(33)15-13-20)25-8-6-7-9-27(25)34-30(26)21-10-11-21/h6-9,12-17,21,23-24H,10-11,18-19H2,1-5H3/b17-16+/t23-,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJPCLUSFUIHTP-KAAYJFPCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)C=CC2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)CC(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H](C[C@H](O1)/C=C/C2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)CC(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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